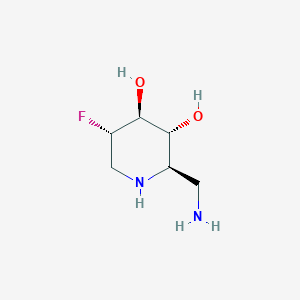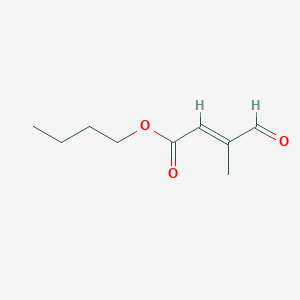
butyl (E)-3-methyl-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (E)-3-methyl-4-oxobut-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its butyl group attached to a 3-methyl-4-oxobut-2-enoate moiety, which gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (E)-3-methyl-4-oxobut-2-enoate typically involves the esterification of 3-methyl-4-oxobut-2-enoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or solid acid catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl (E)-3-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Major Products Formed
Hydrolysis: 3-methyl-4-oxobut-2-enoic acid and butanol.
Reduction: 3-methyl-4-hydroxybut-2-enoate.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Butyl (E)-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of butyl (E)-3-methyl-4-oxobut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with similar applications in the fragrance and flavor industries.
Ethyl (E)-3-methyl-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (E)-3-methyl-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (E)-3-methyl-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its butyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
butyl (E)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6+ |
InChI Key |
ZIJOSLUFMCXNHW-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C(\C)/C=O |
Canonical SMILES |
CCCCOC(=O)C=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
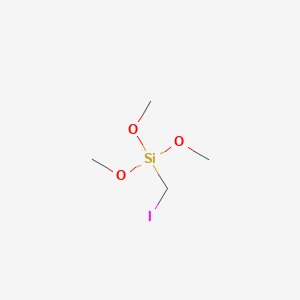

![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
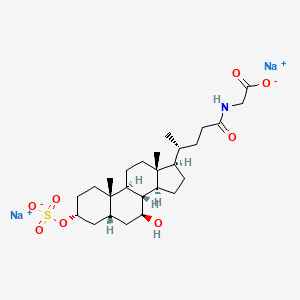
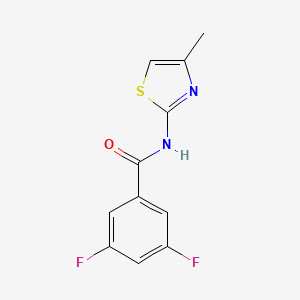
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
